1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Description
1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biological effects.
Scientific Research Applications
Synthesis and Biochemical Evaluation
- Acetylcholinesterase Inhibitors : A study focused on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length and test compounds with greater conformational flexibility, indicating potential applications in designing drugs for treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Chemical Synthesis Techniques
- Lossen Rearrangement : Another study demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement and its application in synthesizing ureas from carboxylic acids. This method offers a single-pot, racemization-free approach, highlighting the compound's role in chemical synthesis and potential pharmaceutical applications (Thalluri et al., 2014).
Antimicrobial Activities
- Pyrimidine Derivatives : Research into the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their antimicrobial activities against a variety of bacteria suggests potential applications of urea derivatives in developing new antimicrobial agents. This study explores the relationship between chemical structure and biological activity, aiming to contribute to the field of medicinal chemistry (Sharma et al., 2004).
properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-17-10-12(11-4-2-3-5-13(11)17)16-14(19)15-6-8-20-9-7-18/h2-5,10,18H,6-9H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNMSKILWPORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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